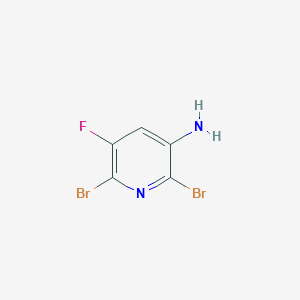

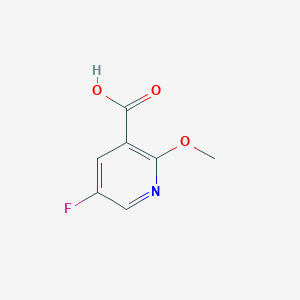

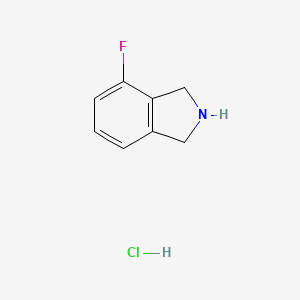

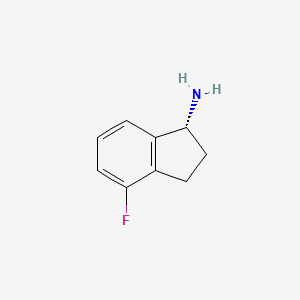

![molecular formula C13H14FN3O B1390887 4-(2-氟-4-甲氧基苯基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶 CAS No. 1010882-44-6](/img/structure/B1390887.png)

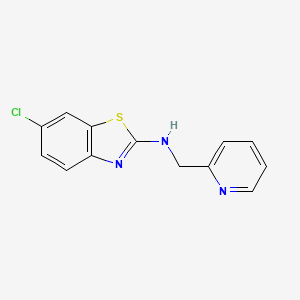

4-(2-氟-4-甲氧基苯基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶

描述

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including Suzuki-Miyaura coupling, amination reactions, and others .Chemical Reactions Analysis

Similar compounds are known to undergo a variety of chemical reactions, including protodeboronation and other transformations involving the boronic ester moiety .科学研究应用

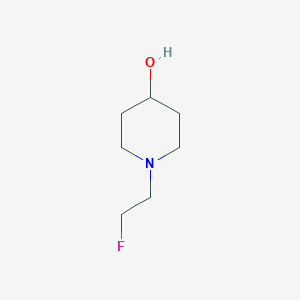

正电子发射断层扫描 (PET) 成像配体

该化合物已被用作代谢型谷氨酸受体 2 (mGluR2) 的 PET 成像配体 。mGluR2 是治疗多种神经精神疾病的治疗靶点。在体内对 mGluR2 功能进行成像的能力对于了解其在疾病病因学中的作用至关重要。 该化合物用碳-11 标记后,作为一种有效的负向变构调节剂,并在 PET 成像中显示出优异的脑部异质性,特别是在纹状体、丘脑、海马体和皮层等区域 .

神经药理学研究

该化合物作为 mGluR2 的负向变构调节剂,使其在神经药理学研究中具有价值。 它可以帮助研究 mGluR2 在认知功能中的参与及其作为焦虑、抑郁症和精神分裂症等疾病的药理学干预点的潜力 .

抗癌细胞系的抗增殖活性

同一化学家族中的相关化合物已显示出对各种癌细胞系的抗增殖活性 。虽然没有直接针对该特定化合物说明,但其结构相似性表明其在癌症研究中具有潜在的用途,特别是在识别可以抑制癌细胞生长的新的治疗剂方面。

凋亡诱导

发现结构类似于 4-(2-氟-4-甲氧基苯基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶的化合物可以在癌细胞中诱导凋亡 。它们可以激活 caspase 9(凋亡级联反应的起始酶),并诱导多聚 (ADP-核糖) 聚合酶 1 (PARP-1) 的裂解,表明一种复杂的 action,将抗增殖作用与细胞死亡的诱导相结合。

基于荧光的 pH 传感

对相关化合物的荧光性质的研究表明,它们具有作为有效的 pH 指示剂的潜力 。它们可以实现基于荧光强度的 pH 传感和比率型 pH 传感,这可以应用于各种生化和医学研究环境中,以实时监测 pH 变化。

作用机制

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .

Mode of Action

This compound acts as a potent negative allosteric modulator (NAM) . It binds to the mGluR2 receptor and changes its conformation, thereby reducing the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .

Biochemical Pathways

The modulation of mGluR2 by this compound affects the glutamatergic signaling pathway . By acting as a NAM, it reduces the excitatory signal transmission, which can help to restore balance in conditions where glutamate signaling is dysregulated .

Pharmacokinetics

It’s worth noting that the compound has been developed for use inpositron emission tomography (PET) imaging , which suggests it has suitable properties for systemic administration and distribution to the brain .

Result of Action

The action of this compound results in reduced activity of the mGluR2 receptor . This can have various effects at the cellular level, depending on the specific context and the role of mGluR2 in the particular cell type . In PET imaging studies, the compound has been shown to accumulate in mGluR2-rich regions of the brain, resulting in high-contrast images .

Action Environment

The environment can influence the action of this compound in various ways. For instance, the presence of other drugs or substances that also target mGluR2 could potentially influence its efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound . .

安全和危害

属性

IUPAC Name |

4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O/c1-18-8-2-3-9(10(14)6-8)12-13-11(4-5-15-12)16-7-17-13/h2-3,6-7,12,15H,4-5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBBWLLIWZYCNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2C3=C(CCN2)NC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride](/img/structure/B1390804.png)